

An In-depth Technical Guide to 1-Acetylcyclohexanol: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-ACETYLCYCLOHEXANOL

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Introduction: The Significance of α -Hydroxy Ketones in Alicyclic Chemistry

Within the vast landscape of organic chemistry, α -hydroxy ketones, also known as acyloins, represent a crucial class of bifunctional molecules.^[1] Their inherent combination of a reactive carbonyl group and an adjacent hydroxyl moiety provides a versatile scaffold for a multitude of chemical transformations. **1-Acetylcyclohexanol**, a member of this family, embodies the structural simplicity and synthetic potential that makes these compounds valuable building blocks in organic synthesis, with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of **1-acetylcyclohexanol**, aimed at researchers, scientists, and professionals in drug development.

The Historical Context: An Inferred Discovery in the Golden Age of Alicyclic Chemistry

Pinpointing a singular moment of "discovery" for **1-acetylcyclohexanol** is challenging, as its first synthesis was likely not a celebrated breakthrough but rather a logical extension of the burgeoning field of alicyclic chemistry in the late 19th and early 20th centuries. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his extensive contributions to the field of alicyclic compounds, laid the fundamental groundwork for

the synthesis and understanding of cyclic molecules.[2] The systematic investigation of terpenes and related cyclic hydrocarbons during this era led to the development of a robust toolkit of reactions for manipulating cyclic structures.[2]

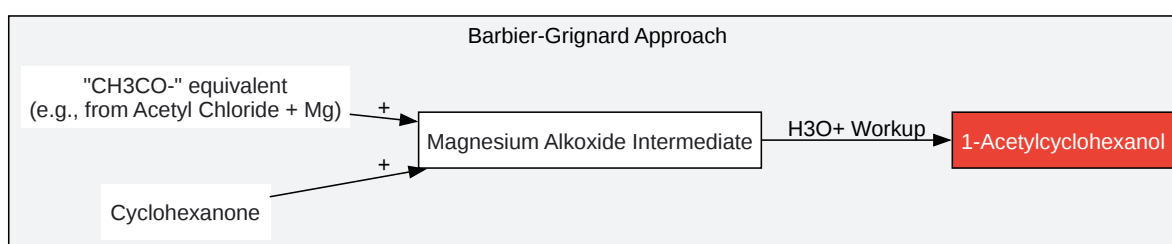
It is highly probable that the first synthesis of **1-acetylcyclohexanol** was achieved through one of the classical methods for forming carbon-carbon bonds on a cyclic framework, which were being actively explored at the time. The intellectual framework for its creation was well-established, and its synthesis would have been a natural progression in the exploration of the reactivity of cyclohexanone and the introduction of functionalized side chains.

Plausible Early Synthetic Methodologies: A Retrosynthetic Glance

Considering the chemical knowledge of the late 19th and early 20th centuries, several plausible routes for the initial synthesis of **1-acetylcyclohexanol** can be postulated. These methods, while perhaps rudimentary by modern standards, were the cornerstones of organic synthesis.

The Barbier-Grignard Reaction: A Likely Candidate

The Barbier reaction, a precursor to the more widely known Grignard reaction, involves the in-situ formation of an organometallic reagent that then adds to a carbonyl compound.[3][4] It is conceivable that an early synthesis of **1-acetylcyclohexanol** involved the reaction of cyclohexanone with an acetyl-metal species. A more refined approach, following the work of Victor Grignard, would involve the pre-formation of an acetyl Grignard reagent (or a synthetic equivalent) and its subsequent reaction with cyclohexanone.



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Caption: Plausible Barbier-Grignard synthesis of **1-acetylcyclohexanol**.

Acyloin Condensation: A Classic Route to α -Hydroxy Ketones

The acyloin condensation, a reductive coupling of two carboxylic esters using metallic sodium, is a hallmark reaction for the synthesis of α -hydroxy ketones.^{[5][6][7][8]} While typically used for symmetrical acyloins, a mixed acyloin condensation involving an ester of a cyclohexyl carboxylic acid and an acetic acid ester could have been an early, albeit likely low-yielding, route to **1-acetylcyclohexanol**.

Modern Synthetic Protocols: Efficiency and Selectivity

Contemporary organic synthesis offers a plethora of more efficient and selective methods for the preparation of **1-acetylcyclohexanol** and its derivatives. These methods often leverage milder reaction conditions and provide higher yields.

Organometallic Addition to Cyclohexanone: The Workhorse Method

The addition of organometallic reagents to cyclohexanone remains the most direct and reliable method for the synthesis of **1-acetylcyclohexanol**. The use of acetylide anions followed by hydration, or the direct addition of an acetyl anion equivalent, are common strategies.

Experimental Protocol: Synthesis via Acetylide Addition

Step 1: Formation of Lithium Acetylide

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, place a solution of n-butyllithium (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.

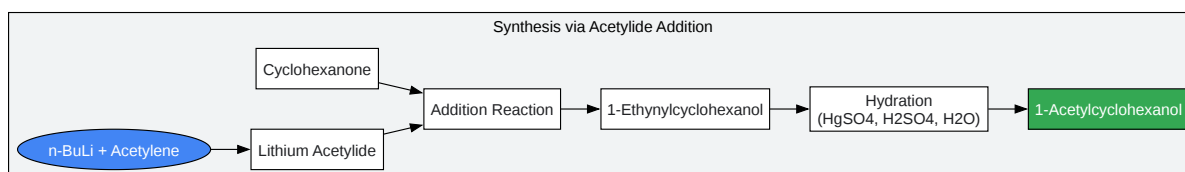
- Bubble acetylene gas through the solution until the Gilman test is negative, indicating complete consumption of the n-butyllithium.

Step 2: Addition to Cyclohexanone

- To the freshly prepared lithium acetylide solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
- Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Hydration and Workup

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting 1-ethynylcyclohexanol can then be hydrated using a mercury(II) salt catalyst in the presence of aqueous acid to yield **1-acetylcyclohexanol**.^[9]



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Caption: Workflow for the synthesis of **1-acetylcyclohexanol** via acetylide addition.

Oxidation of 1-Acetylcyclohexene

Another viable synthetic route involves the oxidation of 1-acetylcyclohexene. This precursor can be synthesized from 1-ethynylcyclohexanol.^[10] Subsequent epoxidation of the double bond followed by regioselective ring-opening of the epoxide can yield the desired α -hydroxy ketone.

Physicochemical and Spectroscopic Properties

While specific experimental data for **1-acetylcyclohexanol** is not readily available in all databases, its properties can be inferred from its structure and comparison with analogous compounds like 1-methylcyclohexanol.

Property	Predicted/Inferred Value
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.19 g/mol
Appearance	Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point	Estimated to be higher than 1-methylcyclohexanol (155-168 °C) ^{[2][11]}
Solubility	Sparingly soluble in water, soluble in common organic solvents

Spectroscopic Characterization:

- Infrared (IR) Spectroscopy:** The IR spectrum of **1-acetylcyclohexanol** is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption band around 1710 cm⁻¹ would indicate the C=O stretching of the ketone.
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum would be characterized by a singlet for the acetyl methyl protons (CH₃-C=O) around δ 2.1-2.3 ppm. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region.

(δ 1.2-2.0 ppm). The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

- **^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^{13}C NMR spectrum would show a characteristic signal for the ketone carbonyl carbon in the downfield region ($\delta > 200$ ppm). The carbon bearing the hydroxyl group would appear around δ 70-80 ppm. The acetyl methyl carbon would resonate around δ 25-30 ppm, and the cyclohexyl carbons would appear in the range of δ 20-40 ppm.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) at m/z 142. Fragmentation patterns would likely involve the loss of an acetyl group ($\text{M} - 43$) and water ($\text{M} - 18$).

Applications in Research and Drug Development

1-Acetylcyclohexanol serves as a valuable intermediate in organic synthesis. The presence of two modifiable functional groups, the hydroxyl and the ketone, allows for a wide range of subsequent chemical transformations.

- **Scaffold for Complex Molecule Synthesis:** The cyclohexyl ring provides a rigid, three-dimensional framework that can be further functionalized. The hydroxyl group can be used as a handle for ether or ester formation, or it can be eliminated to introduce a double bond. The ketone can undergo reactions such as reduction, reductive amination, or addition of nucleophiles.
- **Potential in Medicinal Chemistry:** The 1-hydroxy-1-acyl motif is present in some biologically active molecules. The ability to synthesize a library of derivatives based on the **1-acetylcyclohexanol** scaffold could be a valuable strategy in the search for new drug candidates. The lipophilic cyclohexyl group combined with the polar hydroxyl and ketone functionalities provides a starting point for tuning the pharmacokinetic properties of potential drug molecules.

Conclusion

While the specific historical details of the discovery of **1-acetylcyclohexanol** may be lost to the annals of routine chemical synthesis, its importance as a representative of the α -hydroxy ketone class is clear. Its synthesis, rooted in the foundational principles of organic chemistry,

has evolved to incorporate modern, high-yielding methodologies. The dual functionality of **1-acetylcyclohexanol** provides a versatile platform for the construction of more complex molecular architectures, ensuring its continued relevance in the fields of organic synthesis and medicinal chemistry.

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